molecular formula C16H18N2O B8686400 3-(2-Methoxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazine CAS No. 918874-35-8

3-(2-Methoxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazine

Cat. No. B8686400
M. Wt: 254.33 g/mol
InChI Key: KCDIZJSDHSESFC-UHFFFAOYSA-N
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Patent
US07678795B2

Procedure details

light yellow gum. MS (ESI): 255.2 (MH+). Prepared from cycloheptane-1,2-dione, [2-(2-Methoxy-phenyl)-2-oxo-ethyl]-phosphonic acid dimethyl ester, hydrazine monohydrate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
[2-(2-Methoxy-phenyl)-2-oxo-ethyl]-phosphonic acid dimethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(=O)[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][C:2]1=O.COP([CH2:16][C:17]([C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][C:20]=1[O:25][CH3:26])=O)(=O)OC.O.[NH2:28][NH2:29]>>[CH3:26][O:25][C:20]1[CH:21]=[CH:22][CH:23]=[CH:24][C:19]=1[C:17]1[N:29]=[N:28][C:2]2[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][C:1]=2[CH:16]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(C(CCCCC1)=O)=O
Name
[2-(2-Methoxy-phenyl)-2-oxo-ethyl]-phosphonic acid dimethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
COP(OC)(=O)CC(=O)C1=C(C=CC=C1)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.NN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
COC1=C(C=CC=C1)C1=CC2=C(N=N1)CCCCC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.